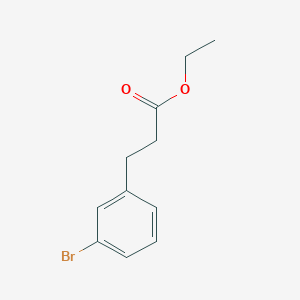

Ethyl 3-(3-bromophenyl)propanoate

Description

Historical Context and Evolution of Phenylpropanoid Esters in Chemical Research

Phenylpropanoid esters are part of a vast and diverse family of organic compounds known as phenylpropanoids, which are biosynthesized by plants from the amino acids phenylalanine and tyrosine via the shikimate pathway. wikipedia.orgtcichemicals.com Historically, research into these compounds began with their isolation from natural sources, where they were identified as key components of essential oils and plant extracts, contributing to their fragrance and biological activities. wikipedia.orgtcichemicals.comresearchgate.net These naturally occurring esters and their parent acids play crucial roles in plant biology, serving as structural polymers (lignin precursors), defense agents against pathogens, and attractants for pollinators. wikipedia.orgresearchgate.net

The evolution of chemical research on phenylpropanoid esters has transitioned from simple extraction and characterization to sophisticated organic synthesis. Early work focused on elucidating the biosynthetic pathways that produce the core C6-C3 skeleton (a six-carbon phenyl group attached to a three-carbon chain). nih.gov As synthetic methodologies advanced, chemists developed numerous strategies to construct these molecules in the laboratory. researchgate.net This shift enabled researchers to create non-natural analogues, including halogenated derivatives, to probe structure-activity relationships and develop new functional molecules. The focus has expanded from their natural roles to their potential as lead compounds in drug discovery and as versatile building blocks for creating complex chemical structures. nih.govresearchgate.net

Significance of Brominated Phenylpropanoid Esters in Fine Chemical Synthesis

The introduction of a bromine atom onto the phenyl ring of a phenylpropanoid ester, as seen in Ethyl 3-(3-bromophenyl)propanoate, dramatically enhances its significance in fine chemical synthesis. Bromine acts as a highly versatile functional handle, transforming the otherwise relatively inert phenyl ring into a reactive site for a wide array of chemical transformations. semanticscholar.org

The primary utility of brominated aromatic compounds lies in their application as substrates for transition metal-catalyzed cross-coupling reactions. nih.gov Reactions such as the Suzuki-Miyaura (using boronic acids), Negishi (using organozinc reagents), and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the bromine atom. nih.govresearchgate.net This capability is fundamental to modern synthetic chemistry, enabling the precise and efficient construction of complex molecular architectures from simpler, readily available precursors. researchgate.netchemscene.com Consequently, brominated phenylpropanoid esters like this compound are not typically end-products themselves but are valued as key intermediates for synthesizing more elaborate molecules with potential applications in pharmaceuticals and advanced materials. chemrxiv.orgorganic-chemistry.org

Research Gaps and Opportunities in the Study of this compound

Despite the established utility of brominated aromatics in synthesis, a survey of current literature indicates that this compound is a relatively understudied compound. Much of the available information is focused on its isomers, such as Ethyl 3-(4-bromophenyl)propanoate, or related structures. nih.gov The primary research gap is the lack of comprehensive studies detailing the specific reactivity, synthetic applications, and potential biological activities of the 3-bromo isomer.

This gap presents several clear opportunities for future research:

Exploration of Synthetic Utility: A systematic investigation into the performance of this compound in a wide range of modern cross-coupling reactions would provide valuable data for synthetic chemists. Determining its reactivity profile compared to other isomers could uncover unique synthetic advantages.

Development of Novel Compounds: The compound could serve as a scaffold for the synthesis of novel libraries of molecules. By systematically modifying the molecule at the bromine and ester positions, new compounds could be generated and screened for potential biological activity, leading to new leads in drug discovery.

Precursor for Functional Materials: The structural motif of this compound could be incorporated into larger polymeric or molecular systems. Research could explore its use as a monomer or precursor for the development of new functional materials with specific electronic or optical properties.

Comparative Studies: Direct comparative studies of the chemical and physical properties of the 2-bromo, 3-bromo, and 4-bromo isomers would provide a more complete understanding of how the position of the halogen affects the molecule's behavior.

Scope and Objectives of the Research Outline

The scope of this article is to provide a focused and scientifically grounded overview of the chemical compound this compound. The primary objective is to situate this specific molecule within the broader context of contemporary organic synthesis. This is achieved by first exploring the historical and scientific evolution of its parent class, phenylpropanoid esters, to provide a foundational understanding. Subsequently, the article highlights the specific synthetic significance imparted by the bromine substituent, which is crucial for its role as a versatile chemical intermediate. Finally, by identifying the current gaps in the dedicated study of this compound, the article aims to underscore the potential avenues for future scientific inquiry and application development.

Research Findings and Data

Physicochemical Properties of this compound

The fundamental properties of a compound are critical for its application in synthesis. Below is a table summarizing the key physicochemical data for this compound.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C11H13BrO2 | |

| Molar Mass | 257.12 g/mol | |

| Density | 1.382 g/cm3 (Predicted) | |

| Boiling Point | 287.3 ± 15.0 °C (Predicted) | |

| CAS Number | 151583-29-8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3-bromophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWUTAAOMFFHTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70626296 | |

| Record name | Ethyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40640-97-9 | |

| Record name | Ethyl 3-(3-bromophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70626296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 3 Bromophenyl Propanoate

Precursor Synthesis and Derivatization Strategies

The efficient synthesis of Ethyl 3-(3-bromophenyl)propanoate is highly dependent on the successful preparation of its carboxylic acid precursor. Once the acid is obtained, several derivatization strategies can be employed to form the final ester.

A key intermediate for the target compound is 3-(3-bromophenyl)propanoic acid. One documented synthetic pathway to this precursor involves the use of a benzyl chloride derivative and a malonic ester as primary raw materials. google.com This method is advantageous due to the availability and low cost of the starting materials, as well as the relatively simple and convenient process conditions that avoid hazardous industrial operations like high-pressure reactions. google.com

The synthesis can be outlined in a multi-step process:

Alkylation: A benzyl chloride derivative (specifically, 3-bromobenzyl chloride) reacts with a malonic ester, such as dimethyl malonate or diethyl malonate, in the presence of a base and a solvent. This step yields a substituted malonic ester intermediate. google.com

Hydrolysis: The resulting compound from the first step undergoes hydrolysis, typically using an aqueous solution of a base like sodium hydroxide. This converts the ester groups of the malonate into carboxylate salts. google.com

Acidification and Decarboxylation: The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid. google.com Subsequent heating leads to decarboxylation, where one of the carboxylic acid groups is removed as carbon dioxide, yielding the final product, 3-(3-bromophenyl)propanoic acid. google.com The decarboxylation temperature is typically in the range of 120–250 °C. google.com

This process provides a reliable route to the necessary carboxylic acid intermediate, which is a critical step before the final esterification. google.com

With 3-(3-bromophenyl)propanoic acid in hand, the next step is the formation of the ethyl ester. This transformation can be accomplished through several established esterification methods.

Fischer-Speier esterification is a classical and widely used method for producing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. patsnap.comorganic-chemistry.orgchemguide.co.uk This reaction is an equilibrium process. organic-chemistry.orgmasterorganicchemistry.com

To synthesize this compound via this method, 3-(3-bromophenyl)propanoic acid is reacted with an excess of ethanol. The use of excess alcohol helps to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's Principle. cerritos.edu Common acid catalysts for this reaction include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orgchemguide.co.uk The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comucalgary.ca The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates a molecule of water to form the ester. organic-chemistry.orgucalgary.ca

To further drive the reaction to completion, the water produced can be removed as it forms, often through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.orgmasterorganicchemistry.com

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-(3-bromophenyl)propanoic acid, Ethanol | Carboxylic acid and alcohol |

| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl gas | To protonate the carbonyl and activate the carboxylic acid organic-chemistry.orgchemguide.co.ukucalgary.ca |

| Solvent | Excess Ethanol | Serves as both reactant and solvent, shifting equilibrium cerritos.edu |

| Temperature | Reflux | To increase reaction rate |

| Byproduct Removal | Dean-Stark trap, molecular sieves | To remove water and shift equilibrium towards products organic-chemistry.orgmasterorganicchemistry.com |

Transesterification is another viable method for the synthesis of this compound. This process involves converting one type of ester into another. For instance, if Mthis compound were more readily available, it could be converted to the desired ethyl ester by reacting it with ethanol in the presence of an acid or base catalyst. wikipedia.org

The reaction involves the nucleophilic attack of ethanol on the carbonyl carbon of the methyl ester, leading to the substitution of the methoxy group (-OCH₃) with an ethoxy group (-OCH₂CH₃). This equilibrium-driven reaction is pushed towards the product side by using a large excess of ethanol.

Enzyme-catalyzed transesterification represents a more advanced and greener approach. Lipases, such as Novozyme 435, have been shown to be effective catalysts for the transesterification of related compounds like ethyl-3-phenylpropanoate. nih.gov This biocatalytic method operates under milder conditions and offers high selectivity, reducing the formation of byproducts.

To avoid the often harsh conditions (strong acids, high temperatures) of Fischer esterification, coupling reagents can be used to facilitate ester bond formation under milder conditions. organic-chemistry.org These methods involve activating the carboxylic acid to make it more susceptible to nucleophilic attack by the alcohol.

One of the most well-known methods is the Steglich esterification , which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalyst such as 4-dimethylaminopyridine (DMAP). commonorganicchemistry.com The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then readily attacked by ethanol to form the ethyl ester.

Other modern coupling reagents have been developed to create more environmentally friendly and efficient processes. For example, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) is a coupling reagent that produces byproducts that can be easily recovered and reused. organic-chemistry.org

Table 2: Common Coupling Reagents for Esterification

| Reagent/Method | Description |

|---|---|

| DCC/DMAP (Steglich) | Forms a highly reactive O-acylisourea intermediate. commonorganicchemistry.com |

| EDC | A water-soluble carbodiimide often used as an alternative to DCC. commonorganicchemistry.com |

| TFFH | A convenient reagent for synthesizing esters from the corresponding carboxylic acid. organic-chemistry.org |

| o-NosylOXY | A coupling reagent with recoverable and reusable byproducts. organic-chemistry.org |

| TCFH/NMI | A combination that enables the synthesis of esters in high yields. organic-chemistry.org |

Esterification Techniques for this compound Formation

Advanced Synthetic Routes and Green Chemistry Principles

In line with modern synthetic chemistry, the development of advanced and environmentally friendly routes for the synthesis of this compound is a key focus. Green chemistry principles aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govdergipark.org.tr

For the esterification step, one green approach is the replacement of corrosive liquid acid catalysts like sulfuric acid with solid acid catalysts. rsc.org Materials such as graphene oxide or sulfated zirconia have been shown to be efficient and reusable heterogeneous catalysts for esterification reactions. organic-chemistry.orgrsc.org These solid catalysts can be easily separated from the reaction mixture by filtration, simplifying the purification process and allowing for the catalyst to be recycled. organic-chemistry.org Continuous flow processes using packed-bed reactors with solid acid catalysts also represent a scalable and efficient green alternative to traditional batch reactions. rsc.org

Microwave-assisted synthesis is another advanced technique that can significantly accelerate chemical reactions. Studies on the lipase-catalyzed transesterification of the related ethyl-3-phenylpropanoate have shown a synergistic effect between microwave irradiation and enzyme catalysis, leading to faster reaction times and higher conversions. nih.gov Applying such technology to the synthesis of this compound could offer a more energy-efficient and rapid production method.

Catalytic Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound, offering pathways that are both faster and more selective than non-catalytic alternatives. Homogeneous, heterogeneous, and biocatalytic systems each provide unique mechanisms and advantages for the key bond-forming steps in the synthesis of this target molecule.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a powerful tool for constructing the carbon skeleton of phenylpropanoids. Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in forming C-C bonds. While direct synthesis of the target ester via a single C-C coupling is less common, a plausible route involves the formation of a precursor, such as 3-(3-bromophenyl)propenoic acid or its ester, which can then be reduced to the final product. Techniques like the Heck reaction, involving the coupling of 3-bromoiodobenzene with ethyl acrylate (B77674), could be employed. The efficiency of such reactions is highly dependent on the choice of palladium catalyst, ligands, base, and solvent system.

Another relevant homogeneous catalytic approach is hydroformylation, which can introduce a formyl group that is subsequently converted to the propanoate side chain. These methods offer high selectivity but can present challenges in catalyst separation and recycling.

The final step in many synthetic routes to this compound is the esterification of 3-(3-bromophenyl)propanoic acid with ethanol. Heterogeneous catalysts are highly favored for this transformation due to their ease of separation from the reaction mixture, reusability, and often lower environmental impact compared to homogeneous catalysts like sulfuric acid. researchgate.net

Solid acid catalysts, such as polymer-supported sulphonic acids (e.g., Smopex-101, Amberlyst 15) and zeolites, have demonstrated high activity and stability in the esterification of carboxylic acids. researchgate.netabo.fi These catalysts function by providing acidic sites that protonate the carbonyl oxygen of the carboxylic acid, activating it for nucleophilic attack by ethanol. The porous structure of these materials can influence reaction rates by controlling substrate access to the active sites. ceon.rs Studies on the esterification of propanoic acid have shown that fibrous polymer-supported catalysts can be more active than conventional resin-based catalysts. abo.fi The kinetic modeling of these reactions often follows Langmuir–Hinshelwood mechanisms, which account for the adsorption of reactants onto the catalyst surface. researchgate.net

Biocatalysis has emerged as a green and highly selective alternative for ester synthesis. Enzymes, particularly lipases, can catalyze esterification reactions under mild conditions, often with high chemo- and regioselectivity. The use of whole-cell biocatalysts, such as yeast biomass from Yarrowia lipolytica, has proven effective for the synthesis of various phenylpropanoid esters. mdpi.com

Research has shown that Y. lipolytica biomass can efficiently catalyze the esterification of 3-phenylpropanoic acid, achieving a conversion of 95% after 24 hours. mdpi.com Similarly, immobilized lipases like Candida antarctica lipase B (CALB) are highly effective, achieving over 90% conversion in just 4 hours for the same substrate. mdpi.com This approach is particularly attractive for producing esters from natural precursors and aligns with the principles of sustainable chemistry.

| Biocatalyst | Substrate | Conversion (%) after 4h | Conversion (%) after 24h |

| Y. lipolytica W29 Biomass | 3-Phenylpropanoic acid | >90 | 95 |

| Candida antarctica lipase B (CALB) | 3-Phenylpropanoic acid | >90 | >90 |

| Y. lipolytica W29 Biomass | Phenylacetic acid | Low | Low |

| Y. lipolytica W29 Biomass | 3-(4-hydroxyphenyl) propanoic acid | Low | Low |

This table presents conversion rates for the biocatalytic esterification of various phenolic acids, demonstrating the high efficiency of biocatalysts for substrates structurally similar to the precursor of this compound. Data sourced from related studies on phenylpropanoid esters. mdpi.com

Solvent-Free and Atom-Economical Synthetic Approaches

Green chemistry principles emphasize the reduction of waste and the efficient use of resources. Solvent-free reactions and atom-economical syntheses are central to this philosophy.

A notable solvent-free approach applicable to the synthesis of precursors for this compound is the Wittig reaction. gctlc.orgsemanticscholar.org For example, the reaction of 3-bromobenzaldehyde (B42254) with a stabilized ylide like (carbethoxymethylene)triphenylphosphorane can be performed by simply mixing the solid reagents, sometimes with gentle heating to create a melt. semanticscholar.orgudel.edu This method avoids the use of hazardous organic solvents, simplifies product isolation, and often proceeds quickly with high yields (typically 80-85%). gctlc.org The resulting product, ethyl 3-(3-bromophenyl)acrylate, can then be hydrogenated to the target compound.

Atom economy, a concept that measures the efficiency of a reaction in converting reactant atoms to the desired product, is a key metric for green synthesis. Tandem reactions, which combine multiple transformations into a single operation, often exhibit high atom economy. For instance, a short synthesis of the related compound ethyl 3-(3-aminophenyl)propanoate employs a tandem Knoevenagel condensation/alkylidene reduction, which proceeds with high efficiency and minimizes waste. nih.gov Applying similar principles, a reaction cascade starting from 3-bromobenzaldehyde could provide a more atom-economical route than multi-step syntheses involving protection and deprotection steps.

Microwave-Assisted and Sonochemical Synthesis

The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. ajrconline.org

Microwave-assisted synthesis utilizes microwave energy to heat the reaction mixture directly and efficiently. This technique has been successfully applied to a wide range of organic reactions, including esterifications and C-C bond-forming reactions. ajrconline.org The synthesis of this compound via Fischer esterification can be significantly expedited using microwave irradiation, reducing reaction times from hours to minutes. The rapid heating and potential for non-thermal microwave effects can also enhance the efficiency of catalytic reactions, making it a powerful tool for process optimization.

Sonochemical synthesis employs high-frequency sound waves (ultrasound) to induce acoustic cavitation in the reaction medium. The collapse of these cavitation bubbles creates localized hot spots with extreme temperatures and pressures, which can enhance chemical reactivity. scispace.com Sonochemistry has been successfully used to synthesize esters like ethyl cinnamate (B1238496) with excellent yields (96.61%) in significantly reduced time. kemdikbud.go.id The Reformatsky reaction, a method for forming β-hydroxy esters, can also be promoted by ultrasound, providing a potential route to precursors of the target molecule. scispace.com Sonication is particularly effective at activating metal surfaces and promoting mass transfer, making it a valuable technique for heterogeneous reactions.

| Method | Reaction Time | Yield (%) | Conditions |

| Conventional Heating | 30-60 min | ~70-80 | Reflux |

| Microwave Irradiation | 10 min | >90 | 225-340 W |

| Sonochemical Method | 40 min | >96 | 60°C, Ultrasound |

This table provides a comparative overview of reaction parameters for ester synthesis using different energy sources, based on data from analogous reactions. kemdikbud.go.id

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically adjusted include temperature, catalyst concentration, reactant molar ratio, and reaction time.

In catalytic esterification, for example, increasing the temperature generally increases the reaction rate. Studies on the homogeneous acid-catalyzed esterification of propanoic acid show that raising the temperature from 35°C to 65°C can increase the conversion from 83.7% to 96.9% over the same time period. ceon.rsresearchgate.net Similarly, the concentration of the catalyst plays a significant role; increasing the catalyst-to-acid molar ratio can substantially boost the initial reaction rate. ceon.rs

The molar ratio of the reactants is another critical factor. In esterification, using an excess of the alcohol (ethanol) can shift the reaction equilibrium towards the product side, thereby increasing the final yield, a principle often exploited in industrial processes. researchgate.net Computational and experimental studies can be combined to finely tune these parameters, ensuring the most efficient and selective process. For instance, in complex syntheses, screening different catalysts, solvents, and temperatures is a standard approach to identify the optimal conditions for achieving high yields. mdpi.com

| Parameter Varied | Conditions | Conversion/Yield (%) |

| Temperature | 35°C | 83.7 |

| 45°C | 91.2 | |

| 55°C | 94.5 | |

| 65°C | 96.9 | |

| Catalyst/Acid Molar Ratio | 0.06 / 1 | ~85 (after 210 min) |

| 0.11 / 1 | ~95 (after 210 min) | |

| 0.20 / 1 | ~97 (after 210 min) |

This table illustrates the impact of temperature and catalyst concentration on the yield of propyl propanoate in a homogeneously catalyzed system, providing a model for the optimization of this compound synthesis. Data adapted from studies on propanoic acid esterification. ceon.rsresearchgate.net

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by temperature and pressure, particularly in the context of Fischer esterification and Heck reactions.

For the Heck reaction, temperature is a crucial factor for the activation of the palladium catalyst and the oxidative addition of the aryl bromide. The reaction is generally conducted at elevated temperatures, often in the range of 80-140°C, to ensure a reasonable reaction rate. However, temperatures that are too high can lead to catalyst decomposition and the formation of undesired byproducts. The effect of pressure in Heck reactions is primarily relevant when volatile reactants or solvents are used, helping to maintain them in the liquid phase and increase their concentration in the reaction mixture.

Catalyst Loading and Co-catalyst Systems

The efficiency of the synthesis of this compound, particularly via the Heck reaction, is heavily dependent on the catalyst system employed.

In the Fischer esterification, a strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. organic-chemistry.org Common catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The catalyst loading is typically in the range of 1-5 mol% relative to the carboxylic acid. While higher catalyst loading can increase the reaction rate, it can also lead to side reactions such as dehydration of the alcohol or charring of the organic material, which can complicate purification and reduce the final yield.

The Heck reaction relies on a palladium catalyst, with palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) being common precursors. The catalyst loading is a critical parameter to optimize, as it directly impacts both the reaction efficiency and the cost of the synthesis. Typically, palladium loading ranges from 0.1 to 5 mol%. Lowering the catalyst loading is economically and environmentally desirable, but it may require longer reaction times or more efficient ligand systems to maintain high yields.

The performance of the palladium catalyst is often enhanced by the use of co-catalyst systems, particularly phosphine (B1218219) ligands. These ligands coordinate to the palladium center, modifying its electronic and steric properties, which in turn influences the catalytic activity and stability. The choice of ligand can also affect the regioselectivity and stereoselectivity of the reaction. In some cases, the addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, especially in biphasic reaction systems, to facilitate the interaction between reactants in different phases.

Reaction Time and Purity Considerations

The duration of the synthesis and the subsequent purity of the obtained this compound are interconnected parameters that require careful control.

In Fischer esterification, the reaction time is determined by the point at which equilibrium is reached. athabascau.ca Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is crucial to determine the optimal reaction time. stmarys-ca.edu Prolonging the reaction time beyond the point of equilibrium does not increase the yield and may lead to the formation of degradation products. The purity of the final product is influenced by the presence of unreacted starting materials and byproducts such as water and ethers formed from the alcohol. Purification is typically achieved through extraction to remove the acid catalyst and water, followed by distillation to separate the ester from the excess alcohol and other impurities. operachem.com

For the Heck reaction, the reaction time is influenced by factors such as temperature, catalyst loading, and the reactivity of the substrates. A typical reaction time can range from a few hours to 24 hours. Incomplete reactions will result in the presence of starting materials (3-bromophenyl halide and ethyl acrylate) in the final product mixture. Conversely, excessively long reaction times, especially at high temperatures, can lead to the formation of byproducts due to side reactions or catalyst degradation. The purity of this compound from a Heck reaction is dependent on the efficiency of the catalytic cycle and the suppression of side reactions. Common impurities may include homo-coupled products and isomers. Purification is typically carried out using column chromatography to separate the desired product from the catalyst residues and other organic impurities.

To illustrate the impact of reaction parameters on the synthesis, consider the following hypothetical data based on typical optimization studies for similar reactions:

Table 1: Hypothetical Data for Fischer Esterification of 3-(3-bromophenyl)propanoic acid

| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | H₂SO₄ | 1 | 78 (reflux) | 8 | 75 | 92 |

| 2 | H₂SO₄ | 3 | 78 (reflux) | 4 | 88 | 95 |

| 3 | H₂SO₄ | 5 | 78 (reflux) | 4 | 89 | 93 |

| 4 | p-TsOH | 3 | 78 (reflux) | 6 | 85 | 96 |

Table 2: Hypothetical Data for Heck Reaction for the Synthesis of this compound

| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| 1 | Pd(OAc)₂ | 1 | PPh₃ | 100 | 12 | 82 | 94 |

| 2 | Pd(OAc)₂ | 0.5 | PPh₃ | 100 | 24 | 78 | 93 |

| 3 | PdCl₂ | 1 | P(o-tol)₃ | 120 | 8 | 91 | 97 |

| 4 | Pd(OAc)₂ | 1 | None | 100 | 24 | 55 | 85 |

These tables demonstrate the importance of optimizing each parameter to achieve a high yield and purity of this compound.

Chemical Transformations and Reactivity of Ethyl 3 3 Bromophenyl Propanoate

Reactions at the Ester Functional Group

The ester functional group in Ethyl 3-(3-bromophenyl)propanoate is a key site for various chemical modifications, including hydrolysis, transesterification, reduction, and aminolysis. These reactions allow for the conversion of the ester into other important functional groups such as carboxylic acids, different esters, alcohols, aldehydes, and amides.

Hydrolysis and Saponification Mechanisms

The hydrolysis of this compound, the cleavage of the ester bond by water, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: 3-(3-bromophenyl)propanoic acid and ethanol. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the carboxylic acid and regenerate the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide, the hydrolysis of an ester is known as saponification. This reaction is irreversible and proceeds to completion. The hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion (a strong base) is followed by a rapid acid-base reaction between the ethoxide ion and the newly formed carboxylic acid, yielding the carboxylate salt and ethanol. To obtain the free carboxylic acid, an acidic workup is required.

Table 1: Representative Conditions for Hydrolysis of Aryl Esters

| Reaction | Reagents and Conditions | Products | Reference |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 3-(3-bromophenyl)propanoic acid, Ethanol | General Mechanism |

| Saponification | NaOH (aq), heat; then H₃O⁺ | 3-(3-bromophenyl)propanoic acid, Ethanol | General Mechanism |

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base and is an equilibrium process. To favor the formation of the desired product, the reactant alcohol is often used in large excess or the leaving alcohol (ethanol in this case) is removed from the reaction mixture.

For example, the transesterification of this compound with methanol in the presence of an acid catalyst like sulfuric acid would yield Mthis compound and ethanol. Similarly, reaction with a higher boiling alcohol like butanol would produce Butyl 3-(3-bromophenyl)propanoate.

A study on the transesterification of the related compound, ethyl 3-phenylpropanoate, with benzyl alcohol demonstrated that the reaction can be effectively promoted by oxidized carbon black as a catalyst under solvent-free conditions, achieving a high yield of benzyl 3-phenylpropanoate. researchgate.net This suggests that similar heterogeneous catalysts could be employed for the transesterification of this compound.

Table 2: Examples of Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Mthis compound |

| Benzyl Alcohol | Oxidized Carbon Black | Benzyl 3-(3-bromophenyl)propanoate |

| Butanol | NaOBu (catalytic) | Butyl 3-(3-bromophenyl)propanoate |

Reduction to Alcohols and Aldehydes

The ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. quora.com The reaction of this compound with LiAlH₄ would yield 3-(3-bromophenyl)propan-1-ol and ethanol. The mechanism involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide group to form an intermediate aldehyde. This aldehyde is then immediately reduced by another equivalent of hydride to the corresponding alkoxide, which upon acidic workup gives the primary alcohol.

Reduction to Aldehydes: The partial reduction of an ester to an aldehyde is a more delicate transformation and requires a less reactive, sterically hindered reducing agent. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. quora.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. The DIBAL-H coordinates to the carbonyl oxygen, and a single hydride is transferred to the carbonyl carbon, forming a stable tetrahedral intermediate. This intermediate does not collapse to the aldehyde until aqueous workup, at which point the aldehyde is liberated. This method would convert this compound into 3-(3-bromophenyl)propanal.

Table 3: Reduction Products of this compound

| Reducing Agent | Reaction Conditions | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | 1. THF, 0 °C to rt; 2. H₃O⁺ workup | 3-(3-bromophenyl)propan-1-ol |

| Diisobutylaluminum Hydride (DIBAL-H) | 1. Toluene or THF, -78 °C; 2. H₂O workup | 3-(3-bromophenyl)propanal |

Aminolysis and Amidation Reactions

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is generally slower than hydrolysis and often requires heating or the use of a catalyst. The direct reaction of this compound with ammonia would yield 3-(3-bromophenyl)propanamide and ethanol. Similarly, reaction with a primary amine, such as methylamine, would produce N-methyl-3-(3-bromophenyl)propanamide. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, leading to a tetrahedral intermediate that then collapses to expel the ethoxide leaving group.

Reactions Involving the Bromine Substituent on the Phenyl Ring

The bromine atom on the phenyl ring of this compound serves as a handle for various substitution and coupling reactions, allowing for the introduction of a wide array of functional groups.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom attached to the phenyl ring of this compound serves as a key handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds, allowing for the extension and functionalization of the molecule's aromatic core.

The Suzuki-Miyaura coupling is a widely used reaction for the formation of biaryl structures. mdpi.com In this reaction, the aryl bromide of this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The reaction is highly valued for its tolerance of a wide range of functional groups and its generally mild reaction conditions. researchgate.netmdpi.com

The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with an arylboronic acid (Ar-B(OH)₂). A typical catalytic system includes a palladium(0) source, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a phosphine (B1218219) ligand such as triphenylphosphine (PPh₃). A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is essential for the activation of the organoboron species. researchgate.netmdpi.com The reaction is commonly carried out in a solvent mixture, such as dioxane/water or toluene/ethanol. nih.govresearchgate.net

| Coupling Partner | Catalyst System | Base | Solvent | Yield |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | High |

| 4-Fluorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Good |

| 4-Vinylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | THF | Moderate-High |

This table represents typical conditions and outcomes for Suzuki-Miyaura reactions and is for illustrative purposes. Actual results may vary based on specific substrate combinations and reaction parameters.

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, effectively introducing a vinyl group onto the phenyl ring. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The versatility of the Heck reaction allows for the synthesis of a variety of trisubstituted alkenes, which are valuable intermediates in pharmaceutical synthesis. nih.gov

In a typical Heck reaction, this compound would be reacted with an alkene, such as ethyl acrylate (B77674), in the presence of a palladium catalyst like palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand, for instance, triphenylphosphine (PPh₃). wikipedia.orgorganic-chemistry.org A base, commonly a tertiary amine like triethylamine (Et₃N) or an inorganic base such as sodium acetate (NaOAc), is used as a stoichiometric reagent. wikipedia.org The reaction is often conducted at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. nih.gov

| Alkene Partner | Catalyst System | Base | Solvent | Product |

| Ethyl acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Ethyl (E)-3-(3-(3-ethoxy-3-oxopropyl)phenyl)acrylate |

| Styrene | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | Ethyl 3-(3-styrylphenyl)propanoate |

| n-Butyl acrylate | Pd(OAc)₂ / P(o-tolyl)₃ | NaOAc | NMP | Ethyl 3-(3-((E)-3-butoxy-3-oxoprop-1-en-1-yl)phenyl)propanoate |

This table illustrates potential Heck reaction scenarios. NMP (N-Methyl-2-pyrrolidone) is a common solvent in these reactions.

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine, which can also serve as the solvent. wikipedia.orgscirp.org The Sonogashira coupling of this compound allows for the direct introduction of an alkyne moiety, leading to the synthesis of arylalkynes. libretexts.org

For the Sonogashira coupling, this compound would be treated with a terminal alkyne, for example, phenylacetylene. The catalytic system usually consists of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) salt, like copper(I) iodide (CuI). wikipedia.orgscirp.org The reaction is typically carried out in the presence of an amine base, such as triethylamine or diisopropylamine, which often doubles as the solvent. organic-chemistry.orgresearchgate.net

| Alkyne Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | Ethyl 3-(3-(phenylethynyl)phenyl)propanoate |

| Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | Ethyl 3-(3-((trimethylsilyl)ethynyl)phenyl)propanoate |

| 1-Heptyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | Ethyl 3-(3-(hept-1-yn-1-yl)phenyl)propanoate |

This table provides representative examples of Sonogashira coupling reactions.

The Negishi and Stille couplings are also powerful palladium-catalyzed cross-coupling reactions for C-C bond formation. nobelprize.orgresearchgate.netslideshare.net The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nobelprize.orgnih.gov The Stille reaction employs organostannanes (organotin compounds), which are stable and can be purified by chromatography, but their toxicity is a significant drawback. organic-chemistry.org Both reactions proceed through a similar catalytic cycle of oxidative addition, transmetalation, and reductive elimination. researchgate.net While specific applications of this compound in these couplings are less commonly reported than Suzuki, Heck, or Sonogashira reactions, the principles remain applicable for creating novel carbon-carbon bonds.

Grignard and Organolithium Reagent Chemistry

The bromine atom of this compound can be converted into a nucleophilic center through the formation of Grignard or organolithium reagents. libretexts.orglibretexts.org Reaction with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF) would yield the corresponding Grignard reagent, ethyl 3-(3-(bromomagnesio)phenyl)propanoate. libretexts.org Similarly, treatment with a strong organolithium base, such as n-butyllithium or t-butyllithium, typically at low temperatures, would result in lithium-halogen exchange to form the organolithium species. libretexts.org

These newly formed organometallic reagents are potent nucleophiles and strong bases. libretexts.orglibretexts.org They can react with a variety of electrophiles. For instance, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. youtube.comlibretexts.orgyoutube.com However, a significant consideration is the presence of the ester functional group within the molecule. Esters can react with Grignard and organolithium reagents. chemistrysteps.comdoubtnut.com This can lead to intramolecular reactions or reactions with a second equivalent of the organometallic reagent, potentially forming a tertiary alcohol at the ester site. chemistrysteps.comdoubtnut.com Careful control of reaction conditions is therefore crucial to achieve selective transformations.

Reductive Debromination Strategies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved through various methods. One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), often with a base like sodium acetate to neutralize the HBr formed.

Another method involves the use of a hydride source. For example, the aryl bromide can be converted to an organometallic intermediate (Grignard or organolithium) and then quenched with a proton source like water or an alcohol to achieve debromination. libretexts.org Additionally, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can also be employed, although the toxicity of tin compounds is a concern. These reductive processes are useful for removing the bromine atom when it is no longer needed after serving its purpose as a synthetic handle.

Reactions at the Aliphatic Chain

The three-carbon aliphatic chain of this compound, while generally less reactive than the aromatic ring, possesses sites that can be chemically altered under specific conditions. The primary focus of reactivity on this chain is the carbon atom alpha to the carbonyl group of the ester.

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) of this compound exhibit a degree of acidity due to the electron-withdrawing nature of the ester functionality. This allows for the formation of a nucleophilic enolate intermediate, which is central to a variety of carbon-carbon bond-forming reactions. libretexts.orglibretexts.org

The formation of the enolate is typically achieved by treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. libretexts.orgmasterorganicchemistry.comlumenlearning.com The use of a strong base ensures the essentially complete deprotonation of the α-carbon, generating the lithium enolate. libretexts.orgmasterorganicchemistry.com This enolate exists as a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. bham.ac.uk

Once formed, the enolate of this compound can react with a range of electrophiles, primarily at the α-carbon, in SN2-type reactions. lumenlearning.compressbooks.pub This allows for the introduction of various substituents at this position. A common application of this reactivity is in alkylation reactions, where the enolate is treated with an alkyl halide to form a new carbon-carbon bond. libretexts.orgpressbooks.pub For these alkylation reactions to be successful, primary or methyl halides are preferred, as secondary and tertiary halides can lead to competing elimination reactions. pressbooks.pub

Below is a data table illustrating hypothetical α-alkylation reactions of this compound, based on the general principles of enolate chemistry.

| Reactant | Base | Electrophile | Product | Reaction Type |

| This compound | LDA | Iodomethane | Ethyl 2-methyl-3-(3-bromophenyl)propanoate | α-Alkylation |

| This compound | LDA | Benzyl bromide | Ethyl 2-benzyl-3-(3-bromophenyl)propanoate | α-Alkylation |

| This compound | LDA | Allyl bromide | Ethyl 2-(prop-2-en-1-yl)-3-(3-bromophenyl)propanoate | α-Alkylation |

The reactivity of the enolate is not limited to alkylation. It can also participate in acylation reactions when treated with acyl halides or anhydrides, leading to the formation of β-keto esters. These reactions further expand the synthetic utility of this compound as a building block in organic synthesis.

Electrophilic Substitution on the Propanoate Chain

Electrophilic substitution reactions typically occur on electron-rich species. The aliphatic propanoate chain of this compound consists of sp³ hybridized carbon atoms and is saturated, making it electron-poor and generally unreactive towards electrophiles. libretexts.org The C-H bonds of the aliphatic chain are strong and non-polar, and there are no available π-electrons to facilitate an electrophilic attack.

In contrast, the benzene ring of the molecule is electron-rich due to its delocalized π-system and is the preferred site for electrophilic substitution reactions. youtube.commasterorganicchemistry.com Therefore, reactions involving electrophiles will overwhelmingly favor substitution on the aromatic ring rather than the aliphatic chain. For instance, reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation will occur on the phenyl group. masterorganicchemistry.com

Direct electrophilic substitution on the saturated carbons of the propanoate chain is not a feasible or commonly observed reaction pathway under standard electrophilic substitution conditions. Any potential for reaction on the chain under electrophilic conditions would likely proceed through a different mechanism, such as a free-radical pathway under UV light, rather than a classical electrophilic substitution. However, the focus of this article remains on the defined chemical transformations.

Mechanistic Investigations and Computational Chemistry Studies

Reaction Mechanism Elucidation for Synthetic Pathways

Detailed experimental studies on the reaction mechanisms for the synthesis of Ethyl 3-(3-bromophenyl)propanoate are not documented in prominent research articles. Such studies would typically involve a deep dive into the kinetics and thermodynamics of the reactions.

Kinetic Studies and Rate Determining Steps

No specific kinetic data, such as reaction rates or the identification of rate-determining steps for the synthesis of this compound, have been published. For analogous reactions like the Fischer esterification, the protonation of the carboxylic acid is often a key step influencing the reaction rate. mdpi.com In the context of a potential Heck-type synthesis, the oxidative addition of the aryl bromide to a palladium(0) catalyst is a critical step in the catalytic cycle. mdpi.com Without experimental data, these remain theoretical considerations for this specific compound.

Transition State Analysis and Activation Energy Calculations

There is a lack of published research on the transition state analysis or the calculation of activation energies for reactions leading to this compound. Such analyses are crucial for understanding the energy landscape of a reaction and for optimizing reaction conditions.

Role of Intermediates in Reaction Progress

While the formation of tetrahedral intermediates in Fischer esterification is a well-established concept, and various palladium-bound intermediates are known for the Heck reaction, their specific roles and characteristics in the synthesis of this compound have not been specifically investigated or reported. mdpi.commdpi.com

Theoretical Modeling of Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting and understanding chemical reactivity. However, specific theoretical modeling for this compound is not available in the current body of scientific literature.

Density Functional Theory (DFT) Calculations for Electronic Structure

No dedicated Density Functional Theory (DFT) studies on the electronic structure of this compound or its synthetic intermediates have been found. DFT calculations are instrumental in understanding the electron distribution within a molecule, which dictates its reactivity. researchgate.net For similar molecules, DFT has been used to study the mechanism of reactions like the Michael addition and palladium-catalyzed hydroarylation. researchgate.netnih.gov

Molecular Dynamics Simulations of Reaction Systems

Molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of molecules over time, have not been specifically applied to reaction systems involving this compound. MD simulations could, in theory, be used to study the solvation effects during its synthesis or its interaction with other molecules. nih.gov

Applications of Ethyl 3 3 Bromophenyl Propanoate As a Synthetic Intermediate

Precursor for Pharmacologically Active Compounds

The molecular framework of Ethyl 3-(3-bromophenyl)propanoate is a key starting point for the synthesis of various pharmaceutical intermediates and derivatives with potential therapeutic applications. The presence of the bromine atom offers a site for cross-coupling reactions, while the ester group can be readily hydrolyzed or converted to other functional groups.

Synthesis of Pharmaceutical Intermediates

This compound is a precursor to several important pharmaceutical intermediates. One notable example is the synthesis of (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate. This derivative is recognized as a significant intermediate in the synthesis of various drugs researchgate.netnih.gov. The synthesis of this cyanoacrylate derivative is typically achieved through a Knoevenagel condensation reaction between 3-bromobenzaldehyde (B42254) and ethyl 2-cyanoacetate researchgate.net.

Another key intermediate derived from the core structure is 3-amino-3-(3-bromophenyl)propanoic acid and its corresponding ethyl ester hydrochloride salt. While direct synthesis of this amino acid from this compound is not explicitly detailed in the available literature, related syntheses of similar compounds, such as ethyl 3-(3-aminophenyl)propanoate, have been described, suggesting viable synthetic pathways researchgate.net. These amino acid derivatives are valuable scaffolds in medicinal chemistry for the development of novel therapeutic agents nih.govmdpi.com.

| Intermediate Name | Parent Compound | Synthetic Route Highlight | Potential Application | Reference |

|---|---|---|---|---|

| (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate | This compound (via 3-bromobenzaldehyde) | Knoevenagel Condensation | Intermediate for various drug syntheses | researchgate.netnih.gov |

| 3-Amino-3-(3-bromophenyl)propanoic acid hydrochloride | This compound | Hydrolysis and Amination (inferred) | Scaffold for bioactive molecules | nih.gov |

Derivatization to Analogues with Modified Bioactivity

The core structure of this compound allows for extensive derivatization to produce analogues with a wide range of biological activities. For instance, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been synthesized and evaluated for their potential as antimicrobial and anticancer agents nih.govmdpi.com. These studies highlight the importance of the 3-aminopropanoic acid scaffold, which can be accessed from precursors like this compound.

Research has shown that N-substituted derivatives of 3-amino-3-phenylpropanoic acids can exhibit significant biological effects. For example, a series of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acids and their derivatives have been synthesized and some have demonstrated discrete antimicrobial activity researchgate.net. These findings underscore the potential of using the brominated analogue as a starting point for creating new chemical entities with therapeutic promise.

Building Block in Agrochemical and Material Science Research

Beyond pharmaceuticals, the chemical reactivity of this compound and its derivatives makes them attractive for research in agrochemicals and materials science.

Synthesis of Agrochemical Precursors

While direct evidence for the use of this compound in the synthesis of commercial agrochemicals is limited in the reviewed literature, the structural motifs present in the molecule are found in some active agrochemical compounds. For example, phenylpiperazine derivatives have been investigated for their acaricidal activity nih.gov. The synthesis of such compounds often involves the introduction of a substituted phenyl ring, a role that this compound could potentially fill through appropriate synthetic transformations. Furthermore, pyrazole (B372694) derivatives containing a phenylpyridine moiety have shown herbicidal activity, indicating the relevance of substituted phenyl structures in this field nih.gov.

Monomer in Polymer Synthesis (if relevant)

The acrylate (B77674) functionality in derivatives such as (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate suggests their potential use as monomers in polymerization reactions. Phenyl acrylate polymers are a known class of materials, and the introduction of a bromine atom could impart specific properties such as flame retardancy or provide a site for post-polymerization modification researchgate.net. The synthesis of functionalized polymers using phenylacrylate derivatives has been explored, indicating a potential application for brominated analogues in creating specialty polymers with tailored characteristics researchgate.netrsc.org.

Advanced Materials Precursors

(E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate has been identified as a precursor for the synthesis of an amine-terminal gelator rsc.orgresearchgate.net. Organogels are a class of materials with a wide range of potential applications, including in drug delivery, sensing, and as templates for nanomaterial synthesis researchgate.netresearchgate.netbohrium.com. The ability of this derivative to form such materials highlights the utility of this compound as a starting point for the creation of advanced functional materials. The self-assembly of these gelator molecules is driven by non-covalent interactions, leading to the formation of a three-dimensional network that can immobilize a liquid phase researchgate.net.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 40640-97-9 | C11H13BrO2 |

| (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate | 7085-85-0 (related structure) | C12H10BrNO2 |

| 3-Amino-3-(3-bromophenyl)propanoic acid | 275826-35-2 | C9H10BrNO2 |

| Ethyl 3-(3-aminophenyl)propanoate | 54595-53-2 | C11H15NO2 |

| 3-bromobenzaldehyde | 3132-99-8 | C7H5BrO |

| ethyl 2-cyanoacetate | 105-56-6 | C5H7NO2 |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid | Not available | C12H12N2O2S |

Role in Natural Product Synthesis

Key Intermediate in Complex Molecule Total Synthesis

The true value of this compound as a synthetic intermediate is most evident in the total synthesis of complex alkaloids, particularly those belonging to the Amaryllidaceae family, such as crinine (B1220781) and haemanthamine. researchgate.netresearchgate.net While direct and explicit utilization of this specific ester in published total syntheses is not extensively documented, the use of closely related 3-bromophenyl derivatives is a cornerstone of many successful synthetic campaigns. These precursors are instrumental in constructing the characteristic fused-ring systems of these alkaloids.

A common strategy involves the transformation of the propanoate side chain and subsequent intramolecular cyclization reactions where the bromine atom serves as a handle for creating new bonds. For instance, derivatives of 3-bromophenylpropanoic acid are employed to generate key intermediates for intramolecular Heck reactions or other palladium-catalyzed cyclizations to form the intricate polycyclic core of crinine-type alkaloids. mdpi.com

The synthesis of various Amaryllidaceae alkaloids often commences with a brominated aromatic precursor to build the foundational ring systems. For example, the total synthesis of (±)-crinane has been achieved through routes that rely on the strategic presence of a bromo group on a phenyl ring to facilitate key bond-forming steps. researchgate.net Similarly, the assembly of the dihydroxylated crinine alkaloid (−)-amabiline has involved the use of an arylbromide to construct the complex ACD-ring system. researchgate.net

A generalized synthetic approach leveraging a bromophenyl precursor is outlined in the table below, illustrating the typical transformations leading to the core structure of crinine alkaloids.

| Step | Reaction | Intermediate/Product | Purpose |

| 1 | Side-chain modification | Modified propanoate derivative | Elongation and functionalization of the side chain to prepare for cyclization. |

| 2 | Intramolecular Cyclization (e.g., Heck Reaction) | C3a-arylated perhydroindole | Formation of the key heterocyclic ring system. researchgate.net |

| 3 | Pictet-Spengler Cyclization or similar | Tetracyclic crinine core | Completion of the characteristic fused-ring structure of the alkaloid. researchgate.net |

This table provides a generalized sequence and is for illustrative purposes. Specific reagents and conditions vary depending on the target molecule.

Biomimetic Synthesis Approaches

Biomimetic synthesis seeks to replicate nature's synthetic strategies in the laboratory. The biosynthesis of many Amaryllidaceae alkaloids proceeds through the oxidative coupling of norbelladine (B1215549) precursors, which themselves are derived from phenylpropanoids. durham.ac.uk The use of brominated phenylpropanoid derivatives like this compound in synthetic routes can be seen as a chemical surrogate for these biosynthetic precursors.

The bromine atom in this compound allows chemists to mimic the regioselectivity of enzymatic oxidative coupling reactions. By using modern synthetic methods, the bromine can be replaced with other functional groups or used to direct the formation of new rings in a way that mirrors the proposed biosynthetic pathways. This strategy has been successfully employed in the synthesis of various Amaryllidaceae alkaloids.

Research in this area has demonstrated that a general biomimetic approach, often starting from simple, nature-derived materials, can lead to the efficient synthesis of complex alkaloids. While not always a direct mimicry, these synthetic routes are inspired by the logic of biosynthesis, and brominated precursors play a crucial role in enabling the key transformations.

The following table summarizes the conceptual parallels between biosynthetic steps and laboratory-based biomimetic synthesis using a brominated precursor.

| Biosynthetic Step | Laboratory (Biomimetic) Equivalent | Role of Bromine |

| Enzymatic Oxidative Phenol Coupling | Palladium-catalyzed Intramolecular Cyclization | Acts as a leaving group or directing group to control the position of the new C-C bond. |

| Formation of Spirodienones | Electro-organic transformations on brominated phenols | The bromo-substituent can influence the regioselectivity of the electrochemical oxidation. |

This table highlights the conceptual linkage between biosynthesis and biomimetic synthesis, where the bromo-substituent in a synthetic precursor plays a role analogous to enzymatic control in nature.

Future Directions and Emerging Research Avenues for Ethyl 3 3 Bromophenyl Propanoate

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The synthesis of Ethyl 3-(3-bromophenyl)propanoate, and compounds of its class, traditionally relies on established methods such as the Heck reaction or the hydrogenation of the corresponding cinnamate (B1238496) ester. organic-chemistry.orgwikipedia.org However, the future of its synthesis lies in the development of more efficient, selective, and sustainable catalytic systems. numberanalytics.comoatext.com

A primary focus is on the evolution of palladium-based catalysts, which are central to cross-coupling reactions like the Heck reaction. organic-chemistry.orgwikipedia.org Research is moving towards creating catalysts with higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and faster reaction times. organic-chemistry.org This includes the design of novel phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) that can stabilize the palladium center and facilitate the catalytic cycle. organic-chemistry.org Furthermore, the development of phosphine-free palladium catalysts is a significant trend, aiming to reduce cost and toxicity. organic-chemistry.org

Another key area is the advancement in catalytic hydrogenation. For the synthesis of this compound from its cinnamate precursor, selective hydrogenation of the carbon-carbon double bond is required without affecting the ester group or the aromatic bromine atom. Nickel-catalyzed asymmetric hydrogenation has shown promise for related substituted cinnamic acid esters, achieving high yields and enantioselectivity, which could be adapted for this purpose. rsc.org The exploration of non-precious metal catalysts, such as those based on nickel or copper, is a major goal to enhance the economic and environmental profile of the synthesis.

The table below summarizes emerging catalytic strategies applicable to the synthesis of this compound.

| Catalytic Strategy | Potential Improvement | Relevant Research Area |

| Advanced Palladium Catalysts | Higher TONs and TOFs, lower catalyst loading, improved stability. | Heck and Suzuki-Miyaura coupling reactions. organic-chemistry.orgmdpi.com |

| Phosphine-Free Catalysts | Reduced cost and toxicity of the synthetic process. | Green chemistry approaches to cross-coupling. organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) Ligands | Enhanced catalyst stability and activity. | Palladium-catalyzed C-C bond formation. organic-chemistry.org |

| Non-Precious Metal Catalysis | Cost reduction and improved sustainability. | Nickel or copper-catalyzed hydrogenation and coupling. rsc.org |

| Asymmetric Hydrogenation | Enantioselective synthesis of chiral derivatives. | Synthesis of chiral pharmaceuticals. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting from traditional batch processes to continuous flow chemistry, and this compound is a prime candidate for this technological leap. researchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous reagents or intermediates. researchgate.net

The modular nature of flow chemistry setups facilitates the integration of multiple synthetic steps into a single, continuous process, a concept known as telescoped synthesis. rsc.org For this compound, a flow process could be envisioned that starts from the Heck coupling of 3-bromo-iodobenzene and ethyl acrylate (B77674), followed by an in-line purification, and then a subsequent hydrogenation step if needed, all within a closed system.

Furthermore, the combination of flow chemistry with automated synthesis platforms, driven by machine learning algorithms, represents the cutting edge of chemical manufacturing. sigmaaldrich.comwikipedia.org These automated systems can perform high-throughput screening of reaction conditions to rapidly identify the optimal parameters for the synthesis of this compound. metoree.comchemspeed.com This not only accelerates research and development but also allows for the on-demand synthesis of the compound and its derivatives. sigmaaldrich.com

| Technology | Advantage for this compound Synthesis |

| Continuous Flow Chemistry | Enhanced safety, improved yield and purity, better process control. researchgate.net |

| Telescoped Synthesis | Integration of multiple reaction and purification steps, reducing manual handling. rsc.org |

| Automated Synthesis Platforms | High-throughput optimization, on-demand production, increased reproducibility. sigmaaldrich.comwikipedia.orgmetoree.comchemspeed.com |

| Machine Learning Integration | Predictive modeling for reaction outcomes and condition optimization. vapourtec.comnih.gov |

Exploration of Bio-based Synthesis Routes

The principles of green chemistry are increasingly influencing the production of fine chemicals, prompting a search for bio-based and biocatalytic routes. oatext.com While the direct biosynthesis of a halogenated compound like this compound is complex, research into the biosynthesis of its precursors, particularly those derived from the phenylpropanoid pathway, is a promising starting point. nih.govnih.gov

Plants produce a vast array of phenylpropanoids from the amino acid phenylalanine. nih.govnih.gov Genetic engineering of microorganisms to produce key intermediates of this pathway, such as p-coumaric acid, is an active area of research. google.com Future research could focus on engineering metabolic pathways in microbes to produce 3-brominated phenylpropanoid precursors. This could involve the introduction of novel halogenating enzymes into an engineered host that can produce the core phenylpropanoid structure.

Another avenue is the use of isolated enzymes as biocatalysts. For instance, engineered enzymes could be used for the stereoselective reduction of a ketone precursor to a chiral alcohol, which can then be converted to this compound. The use of enzymes in organic solvents or ionic liquids is a growing field that could be applied to the synthesis of this compound. mdpi.com

Advanced Computational Studies for Predictive Synthesis

Computational chemistry and data-driven approaches are becoming indispensable tools in modern chemical synthesis. researchgate.netrsc.org For this compound, advanced computational studies can provide deep mechanistic insights and predictive power.

Density Functional Theory (DFT) is a powerful method for elucidating the reaction mechanisms of catalytic processes like the Heck reaction. chemspeed.com By modeling the entire catalytic cycle, researchers can understand the roles of different ligands and reaction conditions, thereby guiding the design of more efficient catalysts for the synthesis of this compound. chemspeed.com Similarly, computational studies can be applied to understand the stereoselectivity of hydrogenation reactions, aiding in the development of catalysts for chiral derivatives. researchgate.net

Machine learning (ML) is emerging as a revolutionary tool for predicting reaction outcomes and optimizing synthetic procedures. vapourtec.comnih.gov By training ML models on large datasets of chemical reactions, it is possible to predict the optimal catalysts, solvents, and temperatures for a given transformation. nih.gov This predictive capability can significantly reduce the experimental effort required to develop a robust synthesis for this compound and its analogues.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Mechanistic understanding of catalytic cycles (e.g., Heck reaction), catalyst design. chemspeed.com |

| Molecular Dynamics (MD) Simulations | Studying solvent effects and conformational preferences. |

| Machine Learning (ML) | Prediction of optimal reaction conditions, catalyst selection, yield forecasting. vapourtec.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the biological activity of derivatives for therapeutic applications. chemspeed.com |

Potential for New Functional Materials and Therapeutic Agents

The bromine atom in this compound provides a reactive handle for further chemical modifications, opening up possibilities for the creation of novel functional materials and therapeutic agents. acs.org

In materials science, the bromo group can be used as a point of attachment for polymerization or for linking the molecule to surfaces. Brominated organic compounds have been investigated for their nonlinear optical (NLO) properties, and the bromo group can enhance these properties by influencing the molecular hyperpolarizability and crystal packing. rsc.orgresearchgate.net The incorporation of this compound derivatives into polymers could lead to materials with tailored refractive indices, thermal stabilities, or other desirable physical properties. mdpi.com

In the realm of medicinal chemistry, the arylpropanoic acid scaffold is a well-known feature of many non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov The substitution pattern on the phenyl ring is crucial for biological activity. The 3-bromo substituent on this compound offers a unique structural motif that could be explored for various therapeutic targets. Bromine-containing compounds have shown a wide range of biological activities, including anticancer and antimicrobial effects. ump.edu.plnih.govnih.gov The development of derivatives of this compound could lead to new drug candidates with improved potency, selectivity, or pharmacokinetic properties. nih.gov For instance, arylpiperazine derivatives, which could be synthesized from this precursor, are being investigated as anticancer agents. youtube.com

| Field of Application | Potential Role of this compound Derivatives |

| Materials Science | Monomers for functional polymers, components of nonlinear optical materials. rsc.orgresearchgate.netmdpi.com |

| Medicinal Chemistry | Scaffolds for the synthesis of novel therapeutic agents (e.g., anticancer, anti-inflammatory). researchgate.netnih.govnih.govyoutube.com |

| Drug Discovery | Precursors for creating libraries of compounds for high-throughput screening. youtube.com |

Conclusion

Summary of Key Research Findings and Methodological Advancements

Research pertaining to Ethyl 3-(3-bromophenyl)propanoate primarily situates it as a valuable, though not extensively studied, intermediate in organic synthesis. The key research findings are not centered on the compound's own biological activity but rather on its utility as a versatile building block for constructing more complex molecular architectures. The presence of two key functional groups—the ethyl ester and the bromo-substituted phenyl ring—dictates its reactivity and applications.

Methodological advancements relevant to this compound are largely inferred from the broader progress in cross-coupling chemistry. The bromine atom at the meta-position of the phenyl ring makes this compound a suitable substrate for a variety of palladium-catalyzed reactions. These include, but are not limited to:

Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids.

Heck Reaction: For the arylation of alkenes. wikipedia.org

Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds by coupling with amines. wikipedia.org

Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

While specific high-throughput screening or novel reaction development using this compound is not widely documented, its structural motif appears in the synthesis of precursors for more complex molecules. For instance, related structures like (E)-Ethyl 3-(3-bromophenyl)-2-cyanoacrylate have been identified as important intermediates in drug synthesis. This suggests that the value of this compound lies in its capacity to introduce the 3-propyl-ester-phenyl moiety into a target molecule, with the bromine atom serving as a synthetic handle for further functionalization.

A notable synthetic approach to a related compound, ethyl 3-(3-aminophenyl)propanoate, involves a tandem Knoevenagel condensation/alkylidene reduction followed by the reduction of a nitro group and simultaneous esterification. nih.gov This highlights the multi-step synthetic routes in which derivatives of 3-phenylpropanoate esters are involved.

Overall Significance of this compound in Chemical Research

The bifunctional nature of the molecule is key to its utility:

The ethyl propanoate chain can be a pharmacophore itself or a linker to other functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.